molecular formula C23H32N6O4S B12427436 Homo Sildenafil-d5

Homo Sildenafil-d5

Cat. No.: B12427436
M. Wt: 493.6 g/mol
InChI Key: MJEXYQIZUOHDGY-QKLSXCJMSA-N
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Description

Homo Sildenafil-d5 is a deuterium-labelled analog of Sildenafil. It is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3′,5′-cyclic guanosine monophosphate (cGMP). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Homo Sildenafil-d5 involves the incorporation of deuterium into the Sildenafil molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Homo Sildenafil-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Homo Sildenafil-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Homo Sildenafil-d5 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cGMP, leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow . The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and cGMP-dependent protein kinases .

Comparison with Similar Compounds

Homo Sildenafil-d5 is unique due to its deuterium labeling, which can affect the pharmacokinetic and metabolic profiles of the compound. Similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the metabolic pathways and stability of Sildenafil and its analogs.

Properties

Molecular Formula

C23H32N6O4S

Molecular Weight

493.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i2D3,6D2

InChI Key

MJEXYQIZUOHDGY-QKLSXCJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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